molecular formula C10H10O3S B1299682 2-[(2-Oxopropyl)thio]benzoic acid CAS No. 336186-19-7

2-[(2-Oxopropyl)thio]benzoic acid

Cat. No. B1299682
M. Wt: 210.25 g/mol
InChI Key: QIFGESFKZRVPBT-UHFFFAOYSA-N
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Patent
US07781479B2

Procedure details

To a solution of chloroacetone (5.18 g, 55.99 mmol) in DMF (25 ml) were added thiosalicylic acid (8.63 g, 55.99 mmol) and potassium carbonate (7.74 g, 55.99 mmol), and the mixture was stirred at room temperature for 19 hours. To the reaction solution was added water and ethyl acetate and the mixture was separated by a separating funnel. The aqueous layer was acidified with 1N diluted hydrochloric acid (about pH 4) and extracted with ethyl acetate. Further the organic layer was washed with water and saturated brine and dried over anhydrous sodium sulfate. After filtration the solvent was removed in vacuo to give the subject compound (7.44 g, 63%).
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
8.63 g
Type
reactant
Reaction Step One
Quantity
7.74 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](=[O:5])[CH3:4].[C:6]([OH:15])(=[O:14])[C:7]1[C:8](=[CH:10][CH:11]=[CH:12][CH:13]=1)[SH:9].C(=O)([O-])[O-].[K+].[K+].O>CN(C=O)C.C(OCC)(=O)C>[O:5]=[C:3]([CH3:4])[CH2:2][S:9][C:8]1[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=1[C:6]([OH:15])=[O:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
5.18 g
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
8.63 g
Type
reactant
Smiles
C(C=1C(S)=CC=CC1)(=O)O
Name
Quantity
7.74 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 19 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was separated by a separating funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
Further the organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration the solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
O=C(CSC1=C(C(=O)O)C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.44 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.